![molecular formula C9H11N3O2 B377440 N-[3-(Carbamoylamino)phenyl]acetamid CAS No. 720670-20-2](/img/structure/B377440.png)
N-[3-(Carbamoylamino)phenyl]acetamid
Übersicht
Beschreibung
N-[3-(carbamoylamino)phenyl]acetamide is an organic compound with the molecular formula C₉H₁₁N₃O₂. It is known for its role as a replication inhibitor, particularly in the context of viral replication . The compound has a molecular weight of 193.21 g/mol and a melting point of 204-206°C .
Wissenschaftliche Forschungsanwendungen
N-[3-(carbamoylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on viral proteases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(carbamoylamino)phenyl]acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride, followed by reduction of the nitro group to an amine and subsequent carbamoylation. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N-[3-(carbamoylamino)phenyl]acetamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Types of Reactions:
Oxidation: N-[3-(carbamoylamino)phenyl]acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Wirkmechanismus
The mechanism of action of N-[3-(carbamoylamino)phenyl]acetamide involves the inhibition of NS3 protease, a serine protease essential for the replication of certain viruses . By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This mechanism is particularly relevant in the context of HIV and HCV infections.
Vergleich Mit ähnlichen Verbindungen
- N-[3-(aminocarbonyl)phenyl]acetamide
- N-[3-(carbamoylamino)phenyl]propionamide
- N-[3-(carbamoylamino)phenyl]butyramide
Comparison: N-[3-(carbamoylamino)phenyl]acetamide is unique due to its specific inhibitory action on NS3 protease, which is not commonly observed in other similar compounds. Its structural features, such as the carbamoylamino group, contribute to its high affinity for the protease active site, making it a potent inhibitor. Other similar compounds may have different substituents that alter their binding affinity and inhibitory activity.
Eigenschaften
IUPAC Name |
N-[3-(carbamoylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNXANNAMKHSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720670-20-2 | |
| Record name | N-[3-(carbamoylamino)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dimethylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B377357.png)
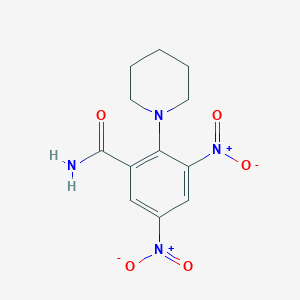
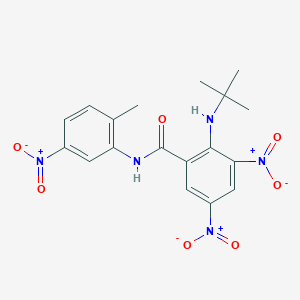
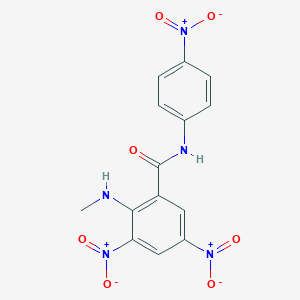
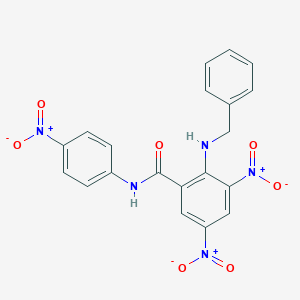
![3,5-dinitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B377367.png)
![2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B377370.png)
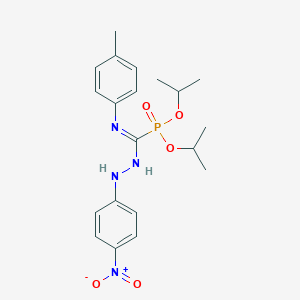
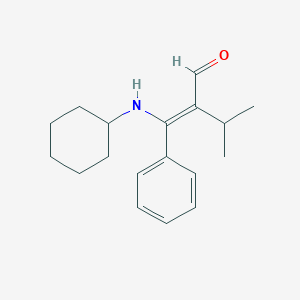
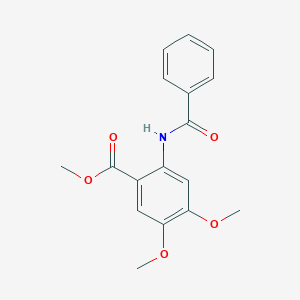
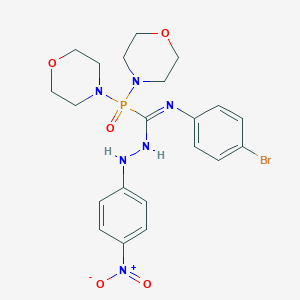
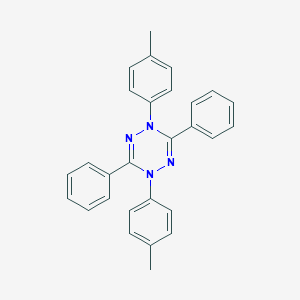
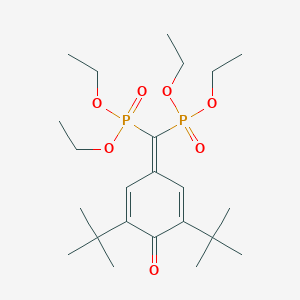
![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)
